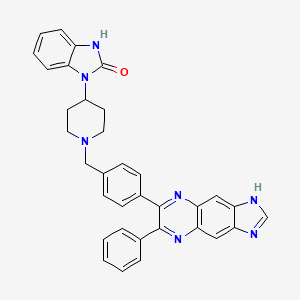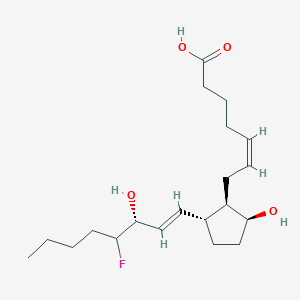
Caryophyllenolexcloveleafoil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Caryophyllene alcohol, also known as humulene alcohol, is a naturally occurring sesquiterpene alcohol. It is a constituent of essential oils found in various aromatic plants such as hops (Humulus lupulus), sage (Salvia officinalis), and ginseng species. This compound is known for its distinctive aroma and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Caryophyllene alcohol can be synthesized through several methods. One common approach involves the hydroxylation of alpha-Caryophyllene using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the acid-catalyzed hydrolysis of alpha-Caryophyllene oxide.
Industrial Production Methods
In industrial settings, Caryophyllenolexcloveleafoil is typically extracted from essential oils of plants like hops and sage. The extraction process involves steam distillation followed by purification using techniques such as fractional distillation and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Caryophyllene alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-Caryophyllene ketone.
Reduction: Reduction of Caryophyllenolexcloveleafoil can yield alpha-Caryophyllene.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products
Oxidation: Alpha-Caryophyllene ketone.
Reduction: Alpha-Caryophyllene.
Substitution: Various alpha-Caryophyllene derivatives.
Aplicaciones Científicas De Investigación
Alpha-Caryophyllene alcohol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other sesquiterpenes and their derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antimicrobial agent.
Medicine: It is being investigated for its analgesic and anticancer properties.
Industry: Used in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Caryophyllenolexcloveleafoil involves its interaction with various molecular targets and pathways. It is known to bind to cannabinoid receptors, particularly the CB2 receptor, which plays a role in modulating inflammation and pain. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Alpha-Caryophyllene alcohol is similar to other sesquiterpene alcohols such as beta-Caryophyllene alcohol and caryophyllene oxide. it is unique in its specific binding affinity to cannabinoid receptors and its distinct aromatic profile. Other similar compounds include:
Beta-Caryophyllene alcohol: Another sesquiterpene alcohol with similar properties but different receptor binding affinities.
Caryophyllene oxide: An oxidized form of caryophyllene with different chemical reactivity and biological activities.
Alpha-Caryophyllene alcohol stands out due to its specific therapeutic potential and unique chemical structure, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4586-22-5 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1,4,4,7-tetramethyltricyclo[5.3.1.02,6]undecan-11-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)8-10-11(9-13)15(4)7-5-6-14(10,3)12(15)16/h10-12,16H,5-9H2,1-4H3 |
Clave InChI |
MJYUBUQHKCAJQR-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
SMILES isomérico |
C[C@@]12CCC[C@@](C1O)([C@@H]3[C@H]2CC(C3)(C)C)C |
SMILES canónico |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Apariencia |
Solid powder |
melting_point |
Mp 118.5-119.5 ° 118.5-119.5°C |
Key on ui other cas no. |
28296-94-8 4586-22-5 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha-Caryophyllene alcohol; 11-Apollanol; Caryophyllene alcohol. Caryophyllenol; Caryophyllenol ex clove leaf oil. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


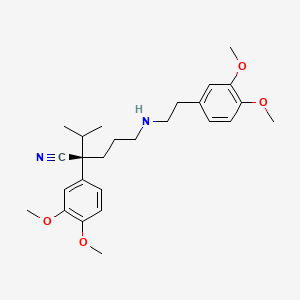
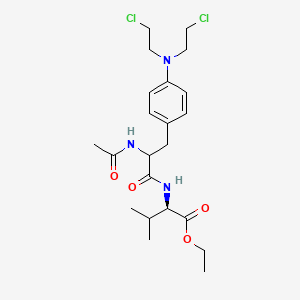

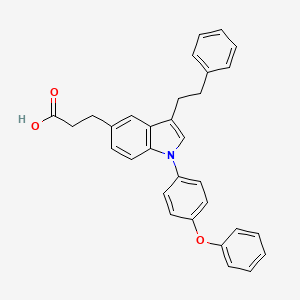
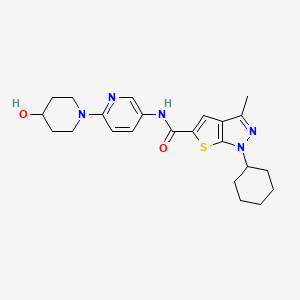
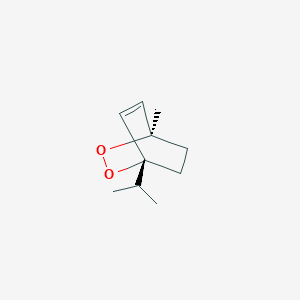
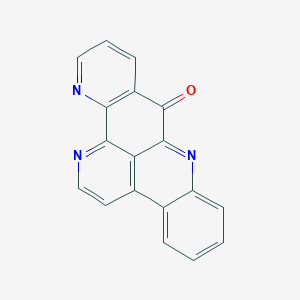
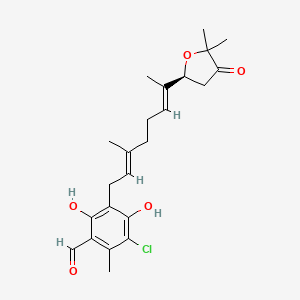
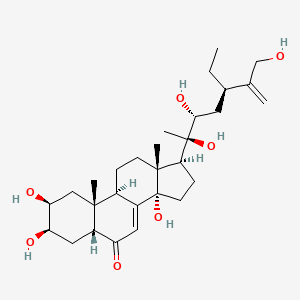
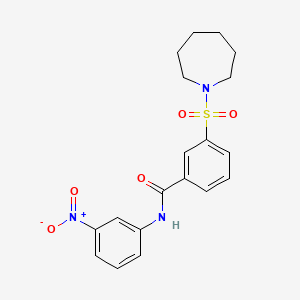
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)

